molecular formula C16H14FNO4S B2655869 4-{3-[(4-Fluorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile CAS No. 478079-84-4

4-{3-[(4-Fluorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile

Cat. No.: B2655869
CAS No.: 478079-84-4
M. Wt: 335.35
InChI Key: JKQHTLDUDKABIN-UHFFFAOYSA-N
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Description

4-{3-[(4-Fluorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile is a chemical compound with the molecular formula C16H14FNO4S. This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, a hydroxypropoxy group, and a benzenecarbonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-Fluorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-chloro-2-hydroxypropyl benzenecarbonitrile under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4-Fluorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-{3-[(4-Fluorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{3-[(4-Fluorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The fluorophenyl group can enhance binding affinity to certain receptors, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylsulfonyl chloride: A precursor used in the synthesis of the target compound.

    3-Chloro-2-hydroxypropyl benzenecarbonitrile: Another intermediate used in the synthesis.

    4-Fluorophenylsulfonyl piperidine: A related compound with similar structural features.

Uniqueness

4-{3-[(4-Fluorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its binding affinity to certain molecular targets, while the sulfonyl group allows for covalent modification of proteins .

Properties

IUPAC Name

4-[3-(4-fluorophenyl)sulfonyl-2-hydroxypropoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S/c17-13-3-7-16(8-4-13)23(20,21)11-14(19)10-22-15-5-1-12(9-18)2-6-15/h1-8,14,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQHTLDUDKABIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCC(CS(=O)(=O)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819071
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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